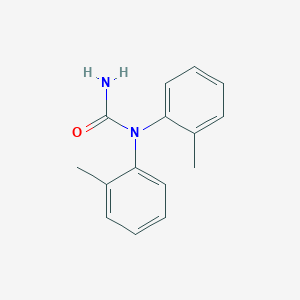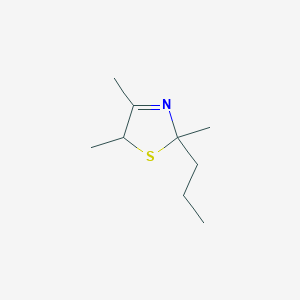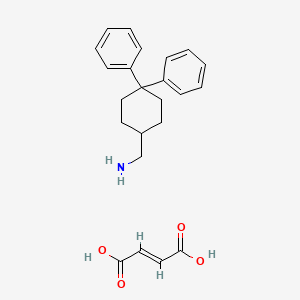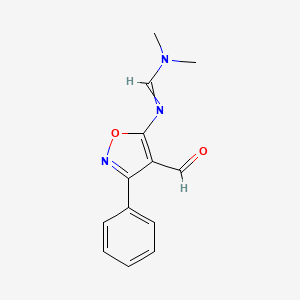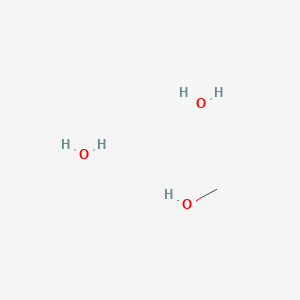
Water water-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Water-methanol mixtures are solutions composed of water and methanol, a simple alcohol with the chemical formula CH3OH. Methanol is a colorless, volatile liquid that is completely miscible with water. This mixture is significant in various scientific and industrial applications due to its unique properties, such as its ability to form hydrogen bonds and its high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanol can be synthesized through several methods, including:
Water Electrolysis and Tri-Reforming: This innovative method combines water electrolysis with the tri-reforming of methane, utilizing carbon-free electricity to split water into oxygen and hydrogen.
Industrial Production Methods
Methanol is primarily produced in areas with abundant natural gas supplies. The industrial production process involves steam reforming of natural gas followed by methanol synthesis using a catalyst. This method is efficient and yields high-purity methanol .
Chemical Reactions Analysis
Types of Reactions
Water-methanol mixtures undergo various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde and further to formic acid and carbon dioxide.
Reduction: Methanol can be reduced to methane under certain conditions.
Substitution: Methanol can participate in substitution reactions, such as the formation of methyl esters from carboxylic acids.
Common Reagents and Conditions
Oxidation: Catalysts such as platinum or copper are commonly used.
Reduction: Hydrogen gas and metal catalysts like nickel are used.
Substitution: Acid catalysts like sulfuric acid are often employed.
Major Products
Formaldehyde: Produced from the oxidation of methanol.
Methane: Produced from the reduction of methanol.
Methyl Esters: Produced from substitution reactions with carboxylic acids.
Scientific Research Applications
Water-methanol mixtures have numerous applications in scientific research:
Chemistry: Used as solvents in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the production of pharmaceuticals and as a disinfectant.
Industry: Used in the production of formaldehyde, acetic acid, and other chemicals. .
Mechanism of Action
The mechanism of action of water-methanol mixtures involves the formation of hydrogen bonds between water and methanol molecules. This interaction enhances the solubility and reactivity of methanol in aqueous solutions. The presence of water can also influence the proton transfer and chemical reactivity of methanol, particularly under the influence of external electric fields .
Comparison with Similar Compounds
Water-methanol mixtures can be compared with other alcohol-water mixtures, such as ethanol-water and propanol-water mixtures. Methanol is more soluble in water compared to ethanol and propanol due to its smaller molecular size and lower molecular weight. This makes methanol-water mixtures more effective in certain applications, such as in fuel cells and as solvents .
Similar Compounds
Ethanol (C2H5OH): Another simple alcohol, less soluble in water compared to methanol.
Propanol (C3H7OH): A larger alcohol molecule, with lower solubility in water than methanol.
Properties
CAS No. |
64142-36-5 |
|---|---|
Molecular Formula |
CH8O3 |
Molecular Weight |
68.07 g/mol |
IUPAC Name |
methanol;dihydrate |
InChI |
InChI=1S/CH4O.2H2O/c1-2;;/h2H,1H3;2*1H2 |
InChI Key |
TWETVNCREUJUBY-UHFFFAOYSA-N |
Canonical SMILES |
CO.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


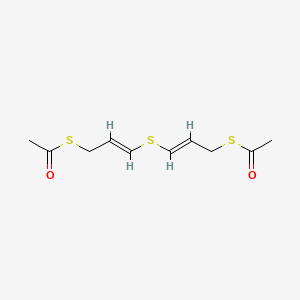
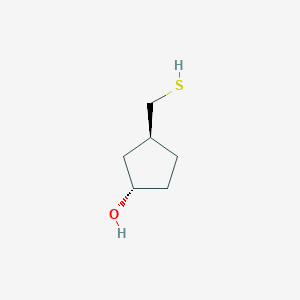
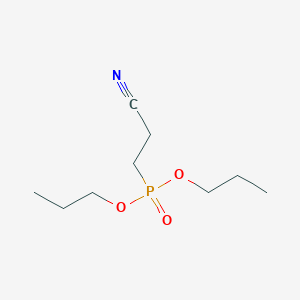

![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
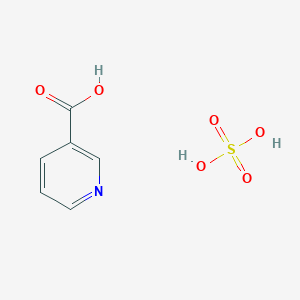
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
![Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-](/img/structure/B14487740.png)
![Methyl 6-oxo-6-[(1-phenylethyl)amino]hex-3-enoate](/img/structure/B14487747.png)
